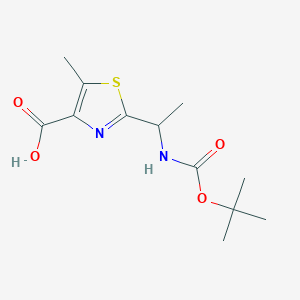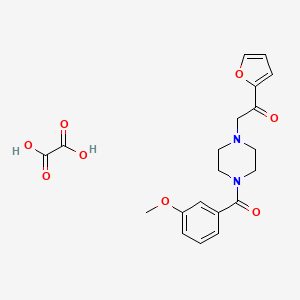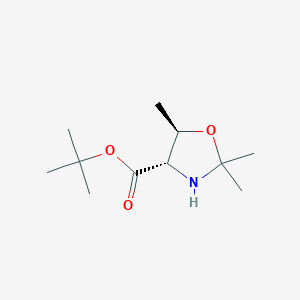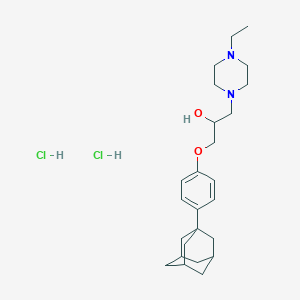
N-(4-carbamoylphenyl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-carbamoylphenyl)thiophene-3-carboxamide”, also known as CCT010101, is an organic compound with the chemical formula C14H11N3O2S. It is a type of thiophene carboxamide derivative .
Synthesis Analysis
The synthesis of thiophene carboxamide derivatives involves several steps. For instance, the synthesis of a similar compound, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, involved three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of the electrophile .Molecular Structure Analysis
The molecular formula of “N-(4-carbamoylphenyl)thiophene-3-carboxamide” is C14H11N3O2S. The molecular weight is 246.28.Scientific Research Applications
- Therapeutic Properties : These compounds exhibit a wide range of therapeutic effects, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, and anti-microbial activities. Additionally, they modulate estrogen receptors and inhibit kinases .
- Thiophene derivatives demonstrate antimicrobial properties, making them relevant in the fight against infections .
- These compounds possess analgesic and anti-inflammatory properties, potentially aiding in pain management and reducing inflammation .
- Some thiophene derivatives exhibit antihypertensive effects, which could be valuable in managing high blood pressure .
- Research suggests that certain thiophene derivatives, including N-(4-carbamoylphenyl)thiophene-3-carboxamide, may have antitumor properties .
- Thiophene-based compounds find applications beyond medicine. For instance, they play a role in fabricating light-emitting diodes (LEDs) .
Medicinal Chemistry
Antimicrobial Activity
Analgesic and Anti-Inflammatory Effects
Antihypertensive Potential
Antitumor Activity
Material Science
Mechanism of Action
Target of Action
The primary target of N-(4-carbamoylphenyl)thiophene-3-carboxamide is mitochondrial complex I . This complex is a part of the electron transport chain in mitochondria, which plays a crucial role in cellular respiration and energy production.
Mode of Action
N-(4-carbamoylphenyl)thiophene-3-carboxamide interacts with its target by inhibiting the function of mitochondrial complex I . This inhibition disrupts the normal process of electron transport, which can lead to a decrease in ATP production and an increase in the production of reactive oxygen species.
Future Directions
Thiophene and its substituted derivatives have shown promising developments towards new technologies in electronics and a wide variety of applications including agrochemical and pharmaceutical fields . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
N-(4-carbamoylphenyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c13-11(15)8-1-3-10(4-2-8)14-12(16)9-5-6-17-7-9/h1-7H,(H2,13,15)(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVJBHRXYYJTMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)C2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-carbamoylphenyl)thiophene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-S-(2-((3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2376079.png)
![N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/no-structure.png)

![(1E)-3-oxo-1-[(2E)-3-phenylprop-2-en-1-ylidene]-1lambda5-pyrazolidin-1-ylium-2-ide](/img/structure/B2376082.png)
![1-(4-Chlorophenyl)-2-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2376084.png)


![O-[2-(trifluoromethyl)phenyl]hydroxylamine](/img/structure/B2376091.png)


![N-(3,4-dimethylphenyl)-2-[[2-(4-methylsulfanylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2376095.png)

![3-Methyl-8-[(3-methylphenyl)methylsulfanyl]-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2376100.png)
